1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with tert-butylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate and water under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine .
- 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine .
- 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine .
- 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine .
Uniqueness
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a fluorophenyl group and an aldehyde functional group on the pyrazole ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15FN2O |
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Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H15FN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
InChI Key |
KLOHJLRGNMGFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
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